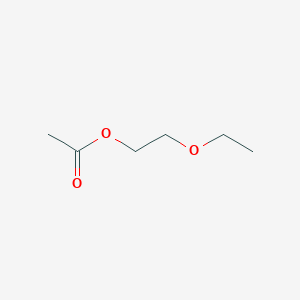
















|
REACTION_CXSMILES
|
[CH:1]([OH:5])([CH2:3][CH3:4])[CH3:2].[CH2:6]([C:10]([CH3:12])=[O:11])[CH:7](C)C.[CH3:13][C:14]([O:16][CH2:17][CH2:18]OC)=[O:15]>>[C:14]([O:16][CH2:17][CH3:18])(=[O:15])[CH2:13][CH3:1].[C:14]([O:16][CH2:17][CH2:18][O:11][CH2:10][CH3:12])(=[O:15])[CH3:13].[C:1]1(=[O:5])[CH2:2][CH2:7][CH2:6][CH2:4][CH2:3]1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(CC)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)C(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OCCOC
|
|
Name
|
trimesic acid esters
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
phthalic acid alkyl esters
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
phosphoric acid esters
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
citric acid esters
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
benzoic acid esters
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
alkylamides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
fatty acid esters
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)(=O)OCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCCOCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |